![molecular formula C14H15N3O3 B11473934 Ethyl [6-oxo-2-(phenylamino)-1,6-dihydropyrimidin-4-yl]acetate](/img/structure/B11473934.png)
Ethyl [6-oxo-2-(phenylamino)-1,6-dihydropyrimidin-4-yl]acetate
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Overview
Description
Ethyl 2-[6-oxo-2-(phenylamino)-1,6-dihydropyrimidin-4-yl]acetate: is a chemical compound with the molecular formula C12H13N3O3 It is known for its unique structure, which includes a pyrimidine ring substituted with a phenylamino group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[6-oxo-2-(phenylamino)-1,6-dihydropyrimidin-4-yl]acetate typically involves the condensation of ethyl acetoacetate with phenylurea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrimidine ring. The reaction conditions often include heating the mixture to reflux and using a suitable solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 2-[6-oxo-2-(phenylamino)-1,6-dihydropyrimidin-4-yl]acetate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives with altered functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring or the phenyl group are replaced by other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products:
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: Ethyl 2-[6-oxo-2-(phenylamino)-1,6-dihydropyrimidin-4-yl]acetate is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor in the synthesis of biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, ethyl 2-[6-oxo-2-(phenylamino)-1,6-dihydropyrimidin-4-yl]acetate is used in the production of specialty chemicals and intermediates for various applications, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[6-oxo-2-(phenylamino)-1,6-dihydropyrimidin-4-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
- Ethyl 2-oxo-2-(phenylamino)acetate
- Ethyl (phenylcarbamoyl)formate
- Ethyl 2-oxo-2-(p-tolylamino)acetate
Comparison: Ethyl 2-[6-oxo-2-(phenylamino)-1,6-dihydropyrimidin-4-yl]acetate is unique due to its pyrimidine ring structure, which distinguishes it from other similar compounds. This structural feature imparts different chemical and biological properties, making it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C14H15N3O3 |
---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
ethyl 2-(2-anilino-6-oxo-1H-pyrimidin-4-yl)acetate |
InChI |
InChI=1S/C14H15N3O3/c1-2-20-13(19)9-11-8-12(18)17-14(16-11)15-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H2,15,16,17,18) |
InChI Key |
ODOOEVVVFKRDSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)NC(=N1)NC2=CC=CC=C2 |
Origin of Product |
United States |
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